1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine
Description
Properties
IUPAC Name |
1-[4-(piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2/c19-18(20,21)16-8-12-23(13-9-16)17-6-4-15(5-7-17)14-22-10-2-1-3-11-22/h4-7,16H,1-3,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAAAMYKROFWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)N3CCC(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine typically involves the reaction of 4-(trifluoromethyl)piperidine with 4-(piperidin-1-ylmethyl)phenylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions with oxidizing agents.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Piperidine Derivatives with Trifluoromethyl Groups
- 4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS 180160-91-2): This analog replaces the trifluoromethyl group with a trifluoromethoxy (-OCF₃) substituent. Its molecular weight (245.24 g/mol) is lower than the target compound due to the absence of the piperidinylmethylphenyl group, which may influence bioavailability .
- 1-(3-Trifluoromethyl-phenyl)-piperidin-4-one (CAS 147378-74-3): The ketone at the 4-position introduces a polar functional group, reducing lipophilicity (PSA = 26.3 Ų vs. The absence of the piperidinylmethylphenyl moiety simplifies the structure but limits steric bulk for receptor interactions .
Piperidine-Phenyl Hybrids with Varied Linkages
- 1-(Piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea :
This compound features a urea bridge (-NH-C(=O)-NH-) instead of a methylene linker. The urea group enhances hydrogen-bonding capacity (PSA = 64.8 Ų), improving solubility but possibly reducing membrane permeability compared to the target compound’s methylene bridge . - 4-Methyl-1-(4-(trifluoromethyl)phenyl)piperidine: A simpler analog lacking the piperidinylmethylphenyl substituent.
Piperazine-to-Piperidine Modified Analogs
- UDO and UDD (Pyridine Derivatives): These anti-Trypanosoma cruzi agents replace the piperidine ring with a pyridine core. UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] and UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] exhibit CYP51 inhibition but differ in heterocyclic core and substituent arrangement. Their higher molecular complexity may confer target selectivity but complicate synthesis .
Physicochemical and Computational Properties
- Polar Surface Area (PSA) :
The target compound’s PSA is estimated to be ~37 Ų (comparable to 37.38 Ų for CAS 681132-34-3), balancing membrane permeability and solubility. Urea analogs (PSA >60 Ų) prioritize solubility over permeability . - Molecular Weight and Lipophilicity : With a molecular weight >400 g/mol (assuming similarity to CAS 681132-34-3), the compound may face challenges in oral bioavailability, unlike smaller analogs like 4-(4-trifluoromethoxy-phenyl)-piperidine (245.24 g/mol) .
Biological Activity
1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H18F3N3
- Molecular Weight : 315.32 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
This compound features a piperidine ring, a trifluoromethyl group, and a phenyl group, which contribute to its biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Many piperidine derivatives act as inhibitors of enzymes involved in metabolic processes. For example, some studies have shown that related compounds inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating metabolic syndrome and related disorders .
- Receptor Modulation : Piperidine derivatives often interact with neurotransmitter receptors. Compounds similar to the one have shown affinity for serotonin and dopamine receptors, suggesting potential applications in neuropharmacology .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, showing IC50 values ranging from 7.9 to 92 µM . The mechanism involves apoptosis induction and disruption of cancer cell proliferation pathways.
Antiviral Activity
Some piperidine derivatives have exhibited antiviral properties. A study on structurally similar compounds indicated moderate protection against viruses such as HIV-1 and HSV-1, with cytotoxic concentration values around 92 µM . This suggests potential for further exploration in antiviral drug development.
Study on Anticancer Activity
A study evaluated the anticancer activity of a piperidine derivative in hypopharyngeal tumor cells. The compound showed enhanced cytotoxicity compared to standard treatments like bleomycin. This research utilized a three-component reaction approach to synthesize the compound, emphasizing the importance of structural modifications for improved efficacy .
Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological effects of piperidine derivatives. The results indicated that these compounds could modulate dopaminergic and serotonergic pathways, providing insights into their potential use as antipsychotic agents with reduced side effects compared to traditional drugs .
Data Table: Biological Activity Overview
| Activity Type | Target | IC50/EC50 Values | Notes |
|---|---|---|---|
| Anticancer | Various Cancer Cells | 7.9 - 92 µM | Induces apoptosis; superior to standard drugs |
| Antiviral | HIV-1, HSV-1 | ~92 µM | Moderate protection observed |
| Enzyme Inhibition | 11β-HSD type 1 | Not specified | Relevant for metabolic syndrome treatment |
| Receptor Binding | Dopamine/Serotonin | Not specified | Potential antipsychotic properties |
Q & A
Q. What are the recommended synthetic routes for 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine, and how can purity be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Piperidine ring formation via cyclization of precursor amines or ketones under acidic/basic conditions.
- Substituent introduction : The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-piperidine linkages).
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural integrity of this compound be validated experimentally?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : H and C NMR to confirm proton environments and carbon frameworks (e.g., trifluoromethyl group at δ ~110–120 ppm in C NMR).
- IR Spectroscopy : Identify characteristic stretches (e.g., C-F at ~1100–1250 cm⁻¹, piperidine N-H at ~3300 cm⁻¹).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles. PubChem or crystallography databases provide reference data .
Q. What are the key physicochemical properties influencing its solubility and reactivity?
Methodological Answer:
- Solubility : The trifluoromethyl group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Hydrochloride salt formation improves aqueous solubility .
- Reactivity : The piperidine nitrogen acts as a weak base (pKa ~8–10), participating in protonation or hydrogen bonding. Steric hindrance from the benzyl group may limit nucleophilic reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Validation : Compare results across standardized assays (e.g., enzyme inhibition IC₅₀ vs. cell-based viability assays).
- Structural Confounds : Verify if impurities (e.g., unreacted precursors) or stereoisomers contribute to variability. Use chiral HPLC to isolate enantiomers .
- Data Normalization : Normalize activity metrics against control compounds with well-characterized mechanisms (e.g., reference inhibitors in kinase assays) .
Q. What computational strategies are effective for predicting its pharmacokinetic (PK) properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability.
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., GPCRs, ion channels).
- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability, metabolic stability, and toxicity profiles .
Q. How can researchers design SAR studies to optimize its pharmacological profile?
Methodological Answer:
- Substituent Variation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess effects on target binding.
- Scaffold Hopping : Compare activity with analogous piperidine derivatives (e.g., 4-piperidone vs. 4-aminopiperidine scaffolds).
- Bioisosteric Replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridine, thiophene) to improve solubility .
Q. What experimental approaches mitigate stability issues during long-term storage?
Methodological Answer:
- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolysis of the piperidine ring).
- Formulation Optimization : Lyophilize the compound or store in anhydrous DMSO under inert gas (N₂/Ar) to prevent oxidation .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential respiratory irritancy (GHS H335) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent unintended reactions .
Data and Resource Accessibility
Q. Which databases provide reliable spectral or crystallographic data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
